molecular formula C23H28ClN3O3 B244735 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide

Cat. No. B244735
M. Wt: 429.9 g/mol
InChI Key: CDHVMGSITAVNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide, also known as BCTC, is a chemical compound that has been extensively researched for its potential use as a therapeutic agent. BCTC is a TRPV1 antagonist, which means that it blocks the activity of the TRPV1 receptor, a protein that is involved in pain perception. In

Mechanism of Action

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide blocks the activity of the TRPV1 receptor by binding to a specific site on the receptor. This prevents the receptor from being activated by various stimuli, such as heat, capsaicin, and acid. By blocking the activity of the TRPV1 receptor, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide reduces the perception of pain.
Biochemical and physiological effects:
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide has been shown to reduce pain in various animal models. It has also been shown to reduce inflammation and seizures in animal models. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide has been found to have a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent.

Advantages and Limitations for Lab Experiments

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide has been extensively studied in animal models, which has provided valuable information about its potential use as a therapeutic agent. However, there are limitations to the use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide in lab experiments. For example, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide has a relatively short half-life in the body, which may limit its effectiveness in long-term studies. Additionally, the use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide in lab experiments may not accurately reflect its potential effectiveness in humans.

Future Directions

There are several future directions for the study of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide. One area of research is the development of more potent and selective TRPV1 antagonists. Another area of research is the investigation of the potential use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide in the treatment of other conditions, such as inflammation and cancer. Additionally, the development of new formulations of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide may improve its effectiveness as a therapeutic agent.

Synthesis Methods

The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide is a complex process that involves several steps. The first step involves the reaction of 3-chloro-4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-(4-aminophenyl)piperazine in the presence of triethylamine to form the intermediate product. Finally, the intermediate product is reacted with butyryl chloride to form N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide.

Scientific Research Applications

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide has been extensively studied for its potential use as a therapeutic agent for the treatment of pain. It has been shown to block the activity of the TRPV1 receptor, which is involved in pain perception. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide has also been studied for its potential use in the treatment of other conditions, such as inflammation, epilepsy, and cancer.

properties

Molecular Formula

C23H28ClN3O3

Molecular Weight

429.9 g/mol

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide

InChI

InChI=1S/C23H28ClN3O3/c1-3-5-22(28)27-14-12-26(13-15-27)19-9-7-18(8-10-19)25-23(29)17-6-11-21(30-4-2)20(24)16-17/h6-11,16H,3-5,12-15H2,1-2H3,(H,25,29)

InChI Key

CDHVMGSITAVNJM-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OCC)Cl

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OCC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.